Cas no 2680698-97-7 (1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid)

1-Benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid is a specialized pyrrole derivative featuring a benzyl group at the N1 position and a reactive allyloxycarbonyl (Alloc) protecting group on the 4-amino functionality. This compound is particularly valuable in synthetic organic chemistry and peptide research, where the Alloc group serves as a selectively removable protecting group under mild conditions, often using palladium catalysis. The carboxylic acid moiety at the 2-position enhances its utility as a building block for further functionalization or conjugation. Its structural features make it suitable for applications in medicinal chemistry, particularly in the design of protease inhibitors or heterocyclic scaffolds. The compound's stability and well-defined reactivity profile contribute to its reliability in multi-step syntheses.
1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid structure
2680698-97-7 structure
Product Name:1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid
CAS No:2680698-97-7
MF:C16H16N2O4
MW:300.309244155884
CID:5632846
PubChem ID:165925323
Update Time:2025-10-31

1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680698-97-7
    • EN300-28290221
    • 1-benzyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid
    • 1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid
    • Inchi: 1S/C16H16N2O4/c1-2-8-22-16(21)17-13-9-14(15(19)20)18(11-13)10-12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2,(H,17,21)(H,19,20)
    • InChI Key: PFQCQPFSGCLRTQ-UHFFFAOYSA-N
    • SMILES: OC(C1=CC(=CN1CC1C=CC=CC=1)NC(=O)OCC=C)=O

Computed Properties

  • Exact Mass: 300.11100700g/mol
  • Monoisotopic Mass: 300.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 80.6Ų

1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid Pricemore >>

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Additional information on 1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid

Comprehensive Overview of 1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid (CAS No. 2680698-97-7)

1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid (CAS No. 2680698-97-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound belongs to the class of pyrrole derivatives, which are widely recognized for their versatility in drug discovery and material science. The presence of both a benzyl group and a prop-2-en-1-yloxy carbonylamino moiety in its structure makes it a promising candidate for further exploration in medicinal chemistry.

In recent years, the demand for pyrrole-based compounds has surged, driven by their potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. Researchers are particularly interested in how 1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid interacts with biological targets, such as enzymes and receptors, to modulate cellular processes. Its carboxylic acid functionality further enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

The synthesis of CAS No. 2680698-97-7 involves multi-step organic reactions, often starting from readily available pyrrole-2-carboxylic acid derivatives. Key steps include N-benzylation and the introduction of the prop-2-en-1-yloxy carbonylamino group, which require precise control of reaction conditions to achieve high yields and purity. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are employed to confirm the structure and purity of the final product.

One of the most frequently asked questions in online searches is: "What are the applications of pyrrole-2-carboxylic acid derivatives in drug development?" This compound's potential lies in its ability to serve as a scaffold for designing novel therapeutics. For instance, its benzyl and allyloxycarbonyl groups can be modified to enhance binding affinity to specific biological targets. Additionally, its carboxylic acid group allows for further derivatization, enabling the creation of prodrugs or conjugates with improved pharmacokinetic properties.

Another hot topic in the scientific community is the role of heterocyclic compounds in green chemistry and sustainable synthesis. Researchers are exploring eco-friendly methods to produce 1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid, such as catalytic processes and solvent-free reactions. These efforts align with the growing emphasis on reducing the environmental impact of chemical manufacturing while maintaining high efficiency and selectivity.

From a commercial perspective, CAS No. 2680698-97-7 is primarily supplied by specialized chemical manufacturers and distributors catering to the pharmaceutical and research sectors. Its price and availability can vary depending on the scale of production and the purity required. Buyers often search for terms like "high-purity pyrrole derivatives" or "custom synthesis of benzyl-pyrrole compounds" to find reliable suppliers.

In conclusion, 1-benzyl-4-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid represents a fascinating area of study with broad implications for drug discovery and material science. Its unique structure and functional groups offer numerous opportunities for innovation, particularly in the development of targeted therapies and biocompatible materials. As research continues to uncover its full potential, this compound is likely to remain a focal point in both academic and industrial settings.

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